Home > Products > Screening Compounds P22049 > Octadecaneuropeptide
Octadecaneuropeptide - 95237-86-8

Octadecaneuropeptide

Catalog Number: EVT-354942
CAS Number: 95237-86-8
Molecular Formula: C81H138N24O29
Molecular Weight: 1912.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Octadecaneuropeptide is classified as an endozepine, which are endogenous ligands for benzodiazepine receptors. It is synthesized in astroglial cells within the brain, and its release is modulated by stress signals and neuroactive compounds. This peptide plays a significant role in neurophysiological processes, particularly in regulating appetite and neurosteroid production .

Synthesis Analysis

Methods of Synthesis

The synthesis of octadecaneuropeptide typically involves solid-phase peptide synthesis techniques. This approach allows for the sequential addition of amino acids to form the desired peptide chain. Specifically, cyclic analogs of octadecaneuropeptide have been synthesized using on-resin homodetic backbone cyclization methods, which stabilize the peptide's conformation without altering its side chains .

Technical Details

The synthesis process includes:

  • Solid-Phase Peptide Synthesis: Utilizing a resin to anchor the growing peptide chain.
  • Cyclization: Employing chemical reactions to form cyclic structures that enhance stability and biological activity.
  • Characterization: Techniques such as two-dimensional nuclear magnetic resonance spectroscopy and molecular dynamics simulations are used to confirm the structure and conformation of synthesized peptides .
Molecular Structure Analysis

Structure

The molecular structure of octadecaneuropeptide features a linear sequence of amino acids with specific conformational characteristics that are crucial for its biological activity. The cyclic analogs exhibit distinct conformations that enhance their interaction with receptors.

Data

The structural analysis reveals that cyclic analogs like cyclo1-8 OP have a gamma turn and a type III beta turn within their conformation, which significantly affects their potency and efficacy in activating intracellular signaling pathways .

Chemical Reactions Analysis

Reactions

Octadecaneuropeptide undergoes several biochemical reactions upon interaction with its receptors:

  • Receptor Binding: It binds to central-type benzodiazepine receptors, leading to increased intracellular calcium concentrations.
  • Signal Transduction: Activation of phospholipase C through metabotropic receptors is a key pathway influenced by octadecaneuropeptide .

Technical Details

Experimental studies have demonstrated that octadecaneuropeptide can stimulate neurosteroid biosynthesis by enhancing the conversion of pregnenolone into various steroids through receptor-mediated mechanisms. This process is dose-dependent and significantly influenced by other pharmacological agents .

Mechanism of Action

Process

The mechanism by which octadecaneuropeptide exerts its effects involves:

  1. Receptor Activation: Binding to benzodiazepine receptors initiates intracellular signaling cascades.
  2. Calcium Mobilization: Increased intracellular calcium levels lead to various physiological responses, including modulation of food intake.
  3. Neurosteroid Production: Activation of steroidogenic enzymes in glial cells enhances neurosteroid synthesis, impacting neurophysiological functions .

Data

Research indicates that octadecaneuropeptide can inhibit food intake significantly in experimental models, showcasing its potential role as an anorexigenic agent .

Physical and Chemical Properties Analysis

Physical Properties

Octadecaneuropeptide is characterized by:

  • Molecular Weight: Approximately 2,000 Daltons.
  • Solubility: Soluble in aqueous solutions, facilitating its biological activity within physiological environments.

Chemical Properties

The chemical properties include:

  • Stability: Cyclic analogs demonstrate enhanced stability compared to their linear counterparts.
  • Reactivity: The peptide's reactivity is influenced by its amino acid composition, particularly regarding interactions with receptors and enzymes involved in signal transduction pathways .
Applications

Scientific Uses

Octadecaneuropeptide has several important applications in scientific research:

  • Neuroscience Research: Investigated for its role in appetite regulation and neurophysiological processes.
  • Therapeutic Potential: Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases due to its antiapoptotic effects and ability to promote neuronal differentiation .
Introduction to Octadecaneuropeptide in Neurobiology

Discovery and Classification of ODN as an Endozepine Family Member

The isolation of ODN traces to pioneering work on endogenous benzodiazepine receptor ligands. Initially identified in 1983 during the characterization of diazepam binding inhibitor (DBI) from rat brain extracts, ODN emerged as a proteolytic fragment (residues 33–50) of the 86-amino acid DBI precursor. Mass spectrometry confirmed ODN as a distinct entity in brain tissue and astrocyte secretomes, with concentrations highest in evolutionarily ancient brain regions (olfactory bulb, hypothalamus, cerebellum) [5] [6]. Structural analysis revealed a conserved N-terminal pyroglutamate and C-terminal α-amide, modifications critical for receptor affinity and biological activity [6].

Endozepines encompass DBI and its bioactive cleavage products, including ODN and triakontatetraneuropeptide (TTN). Unlike TTN, which primarily interacts with peripheral benzodiazepine receptors (TSPO), ODN exhibits high affinity for central-type benzodiazepine receptors (CBR) associated with GABAA complexes and a distinct metabotropic receptor. This dual-receptor engagement classifies ODN as a unique "gliopeptide" capable of mediating both rapid ionotropic modulation and sustained G-protein signaling. Genomic studies show the DBI gene contains four exons, with ODN encoded within exon 2. Alternative promoters and splicing yield tissue-specific isoforms, though CNS expression remains astrocyte-specific and stress-responsive [5] [6] [10].

Table 1: Endozepine Family Members and Key Characteristics

PeptideAmino Acid SequenceReceptor TargetsPrimary Cellular Source
DBI (ACBP)86 residuesTSPO, CBRAstrocytes, ependymocytes
TTN (DBI17–50)34 residuesTSPOAstrocytes, tanycytes
ODN (DBI33–50)18 residuesCBR, Metabotropic GPCRAstrocytes, Bergmann glia

Role of ODN in Astroglial-Neuronal Crosstalk within the Central Nervous System

Mechanisms of Protection Against Oxidative Stress

ODN functions as an endogenous shield against oxidative neurodegeneration. In vitro, astrocytes subjected to H2O2-induced oxidative stress upregulate DBI mRNA and release ODN peptides. This release is autocrine/paracrine, protecting astrocytes themselves and neighboring neurons. Mechanistically, nanomolar ODN:

  • Reduces reactive oxygen species (ROS) and malondialdehyde (lipid peroxidation marker)
  • Restores glutathione levels and superoxide dismutase activity
  • Prevents mitochondrial permeability transition pore opening and cytochrome c release
  • Inhibits caspase-3 activation via Bax/Bcl-2 balance modulation [1] [2] [10].

Notably, knocking down DBI expression sensitizes astrocytes to oxidative death, while exogenous ODN rescues viability. In Parkinson’s models, ODN counters 6-hydroxydopamine (6-OHDA) toxicity by normalizing miR-21, miR-29a, and miR-34b expression—miRNAs governing apoptosis and inflammation [10] [14].

Signaling Pathways Mediating Cellular Protection

ODN’s metabotropic receptor activates divergent cascades depending on cellular context:

  • PKA/MAPK Dominant Pathway: In H2O2-challenged astrocytes, ODN stimulates cAMP/PKA, subsequently phosphorylating MEK/ERK kinases. This axis upregulates anti-apoptotic Bcl-2 and inhibits Bax translocation to mitochondria [2].
  • Calcium-Dependent Pathways: Scratch-wound assays show ODN elevates intracellular Ca2+ via PLC/IP3 mobilization, activating mTOR and ERK to drive astrocyte migration and wound closure [4].
  • Integrated Kinase Activation: In neuronal N2a cells, ODN differentiates cells via coordinated PKA, PLC, PKC, and MEK/ERK signaling, redistributing mitochondria and peroxisomes into neurites and increasing cholesterol synthesis [7].

Table 2: Neuroprotective Mechanisms of ODN in Experimental Models

Pathological InsultCell TypeKey ODN EffectsSignaling Pathways
H2O2 (oxidative stress)Astrocytes↓ ROS, ↑ Bcl-2/Bax ratio, ↓ caspase-3PKA → MEK/ERK [1] [2]
6-OHDA (Parkinsonian toxin)Astrocytes/neuronsNormalizes miR-21/29a/34b, ↓ NO, ↓ BaxMetabotropic receptor → miRNA regulation [10]
MPTP (Parkinson’s model)Nigral neuronsPrevents dopaminergic neuron lossUnclear; in vivo efficacy [3] [16]
Focal ischemia (Stroke)Cortical neurons↑ Neuronal excitability (subacute phase)GABAA receptor modulation [9]

Neurotrophic and Plasticity-Enhancing Actions

Beyond protection, ODN fosters neural repair:

  • Neurite Outgrowth: ODN (10−14 M) induces N2a cell differentiation, increasing neurite density and length. This coincides with peroxisome/mitochondrial trafficking into processes and elevated cholesterol precursors (desmosterol, lathosterol) for membrane synthesis [7].
  • Motor Recovery Post-Stroke: Delayed ODN administration (post-day 3) enhances functional recovery in murine stroke models by modulating peri-infarct GABAergic inhibition. Hydrogel-delivered ODN corrects hypoexcitability, facilitating circuit rewiring [9].
  • Pro-Migratory Effects on Glia: ODN stimulates Rho GTPase-dependent actin remodeling in astrocytes, accelerating scratch-wound closure—a model for astrogliosis in brain injury [4].

Evolutionary Conservation and Structural-Functional Significance of ODN

Sequence Conservation Across Taxa

ODN’s primary structure (QATVGDVNTDRPGLLDLK) is remarkably preserved from fish to mammals, indicating strong evolutionary pressure. Sequence alignment reveals 94% identity between rodents and humans, with conservative substitutions (e.g., Val→Ile at position 4) not disrupting receptor binding. Such conservation surpasses that of its precursor DBI, suggesting ODN-specific functions beyond acyl-CoA binding [5] [6]. The DBI gene itself shows synteny conservation on chromosome 2 (human) and 1 (mouse), with ODN encoded in the universally retained exon 2.

Structural Determinants of Bioactivity

Biophysical studies indicate ODN adopts an α-helical conformation upon membrane interaction, with residues Gly6, Asn8, and Arg12 critical for receptor engagement. N-terminal pyroglutamate blocks aminopeptidase degradation, while C-terminal amidation increases metabotropic receptor affinity 100-fold versus non-amidated forms [5] [6]. Mutagenesis studies confirm:

  • Truncation of N-terminal Gln1 or C-terminal Leu18 abolishes anti-apoptotic effects.
  • D-Leu5 substitution generates a selective metabotropic receptor antagonist (cyclo1-8[DLeu5]OP), used to dissect ODN’s pathways [2] [4].

Functional Conservation in Stress Responses

ODN’s role in CNS stress adaptation appears evolutionarily entrenched:

  • Glial Stress Sensor: From teleosts to mammals, astrocytes increase DBI transcription under hypoxia, oxidative stress, or neuroinflammation, implying conserved ODN-mediated protection [1] [6].
  • Neuromodulatory Preservation: ODN’s inverse agonist activity at GABAA receptors is observed in Xenopus oocytes expressing human receptors, indicating conserved neuromodulatory function [9].
  • Cross-Species Neuroprotection: Human neurons exposed to rodent astrocyte-conditioned media show ODN-dependent resistance to oxidative death, validating translational relevance [3] [6].

Table 3: Evolutionary Conservation Metrics of ODN

ParameterEvidenceFunctional Implication
Sequence Identity94% human-mouse; 88% human-zebrafishPreserved receptor-binding domains
Genomic ArchitectureExon 2 conservation in DBI gene across vertebratesObligate ODN production from precursor
Stress-Induced Expression↑ DBI transcription under H2O2/6-OHDA in fish, rodent, human astrocytesUniversal glioprotective response
Receptor SpecificityMetabotropic signaling via PKA/ERK in all vertebrate astrocytesConserved anti-apoptotic signaling

Comprehensive Compound Index

Properties

CAS Number

95237-86-8

Product Name

Octadecaneuropeptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C81H138N24O29

Molecular Weight

1912.1 g/mol

InChI

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1

InChI Key

PTVIBIVJSXWMPT-FGSANIJTSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N

Synonyms

DBI 33-50
diazepam binding inhibitor (33-50)
Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys
octadecaneuropeptide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.